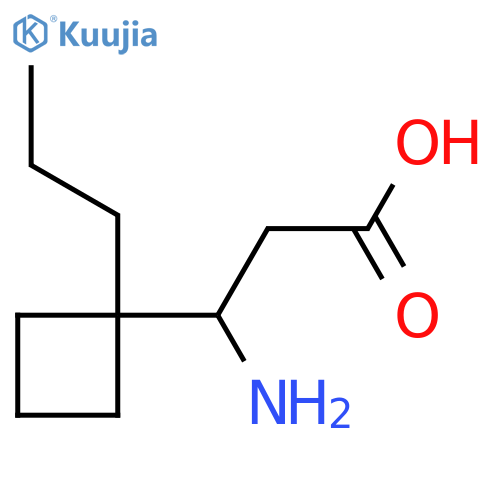Cas no 2142234-63-5 (3-amino-3-(1-propylcyclobutyl)propanoic acid)

2142234-63-5 structure
商品名:3-amino-3-(1-propylcyclobutyl)propanoic acid
3-amino-3-(1-propylcyclobutyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(1-propylcyclobutyl)propanoic acid
- EN300-1286722
- 2142234-63-5
-
- インチ: 1S/C10H19NO2/c1-2-4-10(5-3-6-10)8(11)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)
- InChIKey: JMAQPQWPJTZIRK-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C1(CCC)CCC1)N)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 63.3Ų
3-amino-3-(1-propylcyclobutyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1286722-10000mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 10000mg |
$3929.0 | 2023-10-01 | ||
| Enamine | EN300-1286722-50mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1286722-1.0g |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1286722-500mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1286722-5000mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 5000mg |
$2650.0 | 2023-10-01 | ||
| Enamine | EN300-1286722-100mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1286722-1000mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1286722-2500mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1286722-250mg |
3-amino-3-(1-propylcyclobutyl)propanoic acid |
2142234-63-5 | 250mg |
$840.0 | 2023-10-01 |
3-amino-3-(1-propylcyclobutyl)propanoic acid 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
2142234-63-5 (3-amino-3-(1-propylcyclobutyl)propanoic acid) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
